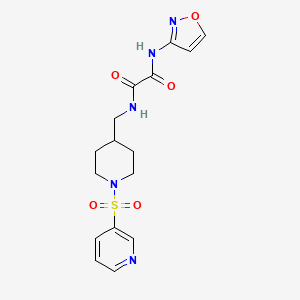

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

CAS No.: 1428351-46-5

Cat. No.: VC4353321

Molecular Formula: C16H19N5O5S

Molecular Weight: 393.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428351-46-5 |

|---|---|

| Molecular Formula | C16H19N5O5S |

| Molecular Weight | 393.42 |

| IUPAC Name | N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C16H19N5O5S/c22-15(16(23)19-14-5-9-26-20-14)18-10-12-3-7-21(8-4-12)27(24,25)13-2-1-6-17-11-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,22)(H,19,20,23) |

| Standard InChI Key | SFNHFUYLIQPMPH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CN=CC=C3 |

Introduction

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is notable for its inclusion of isoxazole, pyridine, and piperidine moieties, which contribute to its bioactive properties.

Synthesis and Chemical Reactions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, including the use of advanced techniques such as continuous flow reactors to enhance efficiency and purity. The process may require optimization to improve yield and reduce impurities.

Synthesis Steps:

-

Starting Materials: Isoxazole derivatives, pyridine-3-sulfonyl chloride, and piperidine-4-ylmethylamine.

-

Reaction Conditions: Careful control of temperature, solvent choice, and reaction time.

-

Purification Methods: Chromatography techniques for purification.

Mechanism of Action and Therapeutic Applications

This compound is hypothesized to interact with specific molecular targets within biological systems, particularly influencing pathways related to neurotransmission and cognitive function. It may modulate enzyme functions or receptor activities, such as inhibiting certain enzymes involved in cell proliferation, which could contribute to potential anticancer effects.

Potential Therapeutic Uses:

-

Cognitive Disorders: Interaction with the GABA A α5 receptor suggests potential applications in treating cognitive disorders like Alzheimer’s disease.

-

Cancer Therapy: Possible inhibition of kinases involved in cell proliferation pathways.

Research Findings and Future Directions

Research on N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is ongoing, with a focus on understanding its mechanisms and potential uses in pharmacology and biochemistry. Further studies are necessary to determine specific physical properties such as boiling points, melting points, and density.

Current Challenges:

-

Optimization of Synthesis: Improving yield and purity through advanced synthesis techniques.

-

Biological Activity: Elucidating the compound's interaction with biological targets to fully explore its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume